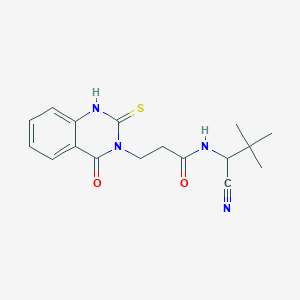

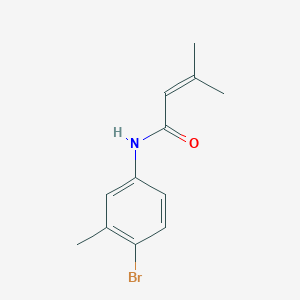

![molecular formula C14H10N4O3S B2890872 (Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol CAS No. 299970-56-2](/img/structure/B2890872.png)

(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol, also known as BTH-NH-NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Catalytic Performance and Antimicrobial Activity

- The compound has been used in the synthesis of metal nanoparticles@metal-organic frameworks, showing high catalytic activity in converting 4-nitrophenol to 4-aminophenol and demonstrating synergistic antibacterial activity against Escherichia coli and Staphylococcus aureus. This indicates its potential in water treatment and antibacterial applications (Qi et al., 2019).

Detection of Cyanide in Aqueous Medium

- Derivatives of the compound have been synthesized and shown to be effective as sensors for cyanide detection in water, highlighting their use in environmental monitoring and safety applications (Elsafy et al., 2018).

Catalysis in Oxidation Reactions

- Interaction with molybdenum(VI) complexes has been explored, where the compound serves as a catalyst for the oxidation of primary alcohols and hydrocarbons. This application is significant in chemical synthesis and industrial processes (Ghorbanloo & Alamooti, 2017).

Polymerization of Ethylene

- The compound has been used in the synthesis of titanium and zirconium complexes, which act as catalysts in ethylene polymerization. This is important in the production of polyethylene, a widely used plastic material (Jia & Jin, 2009).

Biocompatible Chemosensor for Zinc(II) Detection

- A study describes its use as a selective fluorescence sensor for Zn2+ ions, important in biological and environmental monitoring (Dey et al., 2016).

Green Synthesis and Catalytic Activity

- Utilized in the green synthesis of catalysts for the reduction of organic pollutants like 4-nitrophenol and the formation of benzimidazoles, contributing to eco-friendly chemical processes (Sravanthi et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as 2-[(1Z)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-4-nitrophenol, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions like epilepsy.

Mode of Action

This interaction could potentially alter the balance between inhibitory and excitatory signals in the brain, thereby reducing the likelihood of seizure events .

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its interaction with multiple targets. For instance, its interaction with GABA receptors could influence the GABAergic pathway, which is responsible for inhibitory signaling in the brain. Similarly, its interaction with glutamate receptors could affect the glutamatergic pathway, which is involved in excitatory signaling .

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would have a significant impact on its bioavailability and therapeutic efficacy.

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound could have a significant anticonvulsant effect.

properties

IUPAC Name |

2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c19-12-6-5-10(18(20)21)7-9(12)8-15-17-14-16-11-3-1-2-4-13(11)22-14/h1-8,19H,(H,16,17)/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFFSRRCQHABEJ-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)

![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)

![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)